molecular formula C20H21NO2 B589572 Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate CAS No. 158602-32-5

Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate

Cat. No. B589572
Key on ui cas rn: 158602-32-5
M. Wt: 307.393
InChI Key: MMUAPMICLHEYFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08129366B2

Procedure details

Lithium aluminumhydride (889 mg, 23.4 mmol) was suspended in tetrahydrofuran (50 mL), and under a nitrogen stream, a tetrahydrofuran (30 mL) solution of (1-benzhydrylazetidin-3-ylidene)acetic acid ethyl ester (2.40 g, 7.81 mmol) was added dropwise over 20 minutes at 0° C. with stirring. The reaction liquor was stirred for two hours at the same temperature, and then while cooling the reaction liquor in ice, water (889 μl), 1 N sodium hydroxide (889 μl) and water (8.57 mL) were added in this order. The resulting mixture was dried over anhydrous sodium sulfate. The insoluble was separated by filtration, and the mother liquor was concentrated under reduced pressure. The obtained residue was purified by flash chromatography (Flash Chromatography System from Biotage AB, column size: 40M, ethyl acetate:n-hexane=1:1 to ethyl acetate), to obtain the title compound (1.58 g, 76%) as an oily matter.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
889 μL
Type
reactant
Reaction Step Two
Quantity
889 μL
Type
reactant
Reaction Step Two
Name
Quantity
8.57 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
2.4 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
76%

Identifiers

REACTION_CXSMILES
[Li].C([O:4][C:5](=O)[CH:6]=[C:7]1[CH2:10][N:9]([CH:11]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH2:8]1)C.O.[OH-].[Na+]>O1CCCC1>[CH:11]([N:9]1[CH2:10][CH:7]([CH2:6][CH2:5][OH:4])[CH2:8]1)([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1 |f:3.4,^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Step Two
Name
Quantity
889 μL
Type
reactant
Smiles
O
Name
Quantity
889 μL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
8.57 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
2.4 g
Type
reactant
Smiles
C(C)OC(C=C1CN(C1)C(C1=CC=CC=C1)C1=CC=CC=C1)=O
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction liquor was stirred for two hours at the same temperature
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
while cooling the reaction liquor in ice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting mixture was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The insoluble was separated by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the mother liquor was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by flash chromatography (Flash Chromatography System from Biotage AB, column size: 40M, ethyl acetate:n-hexane=1:1 to ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 1.58 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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